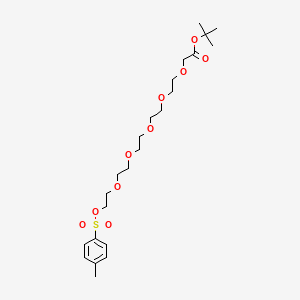
Tos-PEG6-CH2CO2tBu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tos-PEG6-CH2CO2tBu is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
The synthesis of Tos-PEG6-CH2CO2tBu involves the use of a t-butyl ester and a tosyl group . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis
The molecular formula of Tos-PEG6-CH2CO2tBu is C23H38O10S . It has a molecular weight of 506.6 g/mol .Chemical Reactions Analysis
The tosyl group in Tos-PEG6-CH2CO2tBu is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Tos-PEG6-CH2CO2tBu has a molecular weight of 506.6 g/mol . It has a molecular formula of C23H38O10S . The compound is hydrophilic due to the presence of the PEG spacer, which increases its solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
α-TOS-based Nanoparticles for Cancer Treatment
α-Tocopheryl succinate (α-TOS), known for its anticancer properties, faces limitations due to its low solubility in physiological media. The synthesis of α-TOS-based amphiphilic block copolymers through reversible addition-fragmentation chain transfer polymerization (RAFT) addresses this issue. The resulting PEG-b-poly(MTOS) nanoparticles show rapid endocytosis by cancer cells and their biological activity depends on the molecular weight of PEG and MTOS content, providing a targeted approach for cancer therapy (Palao-Suay et al., 2016).
PEGylation in Peptide and Protein Modification
PEGylation, the process of attaching PEG to peptides and proteins, offers numerous benefits, including shielding of antigenic and immunogenic epitopes, preventing degradation by proteolytic enzymes, and altering biodistribution by increasing the apparent size of the polypeptide. This modification significantly enhances the therapeutic potential of peptides and proteins in medical applications (Roberts et al., 2002).
PEG's Role in Enhancing Drug Delivery
D-α-tocopheryl polyethylene glycol succinate (Vitamin E TPGS), formed by the esterification of Vitamin E succinate with PEG, plays a pivotal role in drug delivery by improving the bioavailability of drugs, enhancing cellular uptake, and extending the half-life of drugs in plasma. TPGS-based drug delivery systems offer targeted and controlled drug release, potentially overcoming multidrug resistance and improving oral drug delivery (Zhang et al., 2012).
Wirkmechanismus
- Tos-PEG6-CH2CO2tBu primarily interacts with specific cellular components or proteins. However, precise information about its primary targets remains limited in the available literature .
Target of Action
Mode of Action
Pharmacokinetics
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O10S/c1-20-5-7-21(8-6-20)34(25,26)32-18-17-30-14-13-28-10-9-27-11-12-29-15-16-31-19-22(24)33-23(2,3)4/h5-8H,9-19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURYEYDXOMEIFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

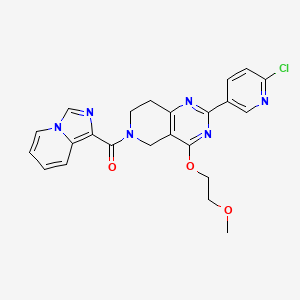
![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)
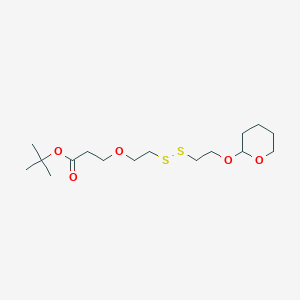
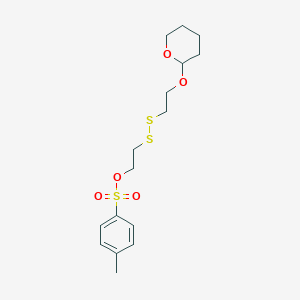

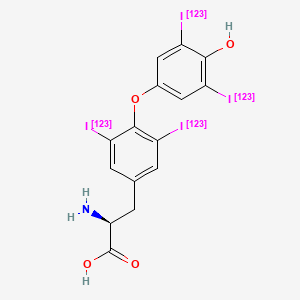
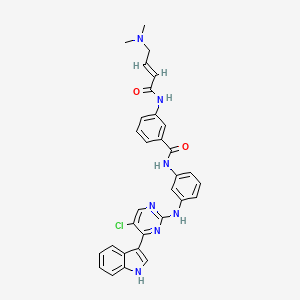

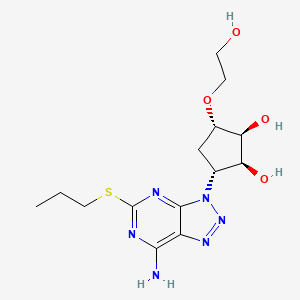
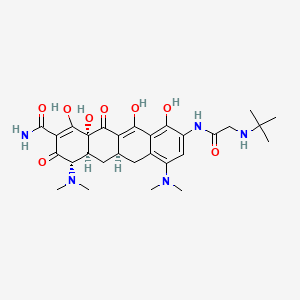
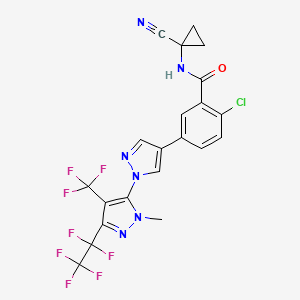
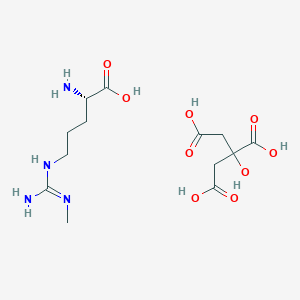

![N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine](/img/structure/B611379.png)